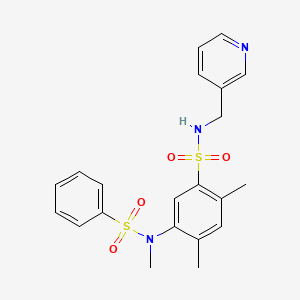
1-(3-Aminopropyl)-1H-indole-5-carboxylic acid hydrochloride
カタログ番号 B2694949
CAS番号:
2228697-90-1
分子量: 254.71
InChIキー: ONQYWUODRZQXJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-(3-Aminopropyl)-1H-indole-5-carboxylic acid hydrochloride”, there are related compounds that have been synthesized. For instance, a novel cinnamic acid-tryptamine hybrid was designed, synthesized, and evaluated as dual cholinesterase inhibitors . Another method involves preparing N-(3-aminopropyl) imidazoles by taking imidazoles as raw material, first with vinyl cyanide generation cyanoethylation reaction, making N-cyanoethyl imidazoles, and further under raney ni catalysis hydro-reduction reaction making N-(3-aminopropyl) imidazoles .科学的研究の応用
Organic Synthesis
- Novel Synthesis Methods : Abdel-Motaleb et al. (2007) explored novel synthesis routes for 3-substituted acylindoles, demonstrating the versatility of indole derivatives in organic synthesis, which could potentially include the synthesis of compounds like 1-(3-Aminopropyl)-1H-indole-5-carboxylic acid hydrochloride (Abdel-Motaleb, Makhloof, Ibrahim, & Elnagdi, 2007).
Pharmacology
- NMDA Receptor Antagonism : Baron et al. (2005) reported on the synthesis and evaluation of indole derivatives as selective glycine-site NMDA receptor antagonists, showcasing the potential of structurally related compounds in the development of neuroprotective agents (Baron et al., 2005).
Materials Science
- Electrochemical Applications : Yu et al. (2014) detailed the development of a carbon-supported polyindole-5-carboxylic acid covalently bonded with a pyridine-2,4-diamine copper complex, demonstrating its efficacy as a non-precious oxygen reduction catalyst in fuel cells. This research indicates the utility of indole carboxylic acids in material science applications, suggesting potential uses for derivatives like this compound in similar contexts (Yu et al., 2014).
Protein Conformation Regulation
- HIV Protease Interaction : Tiefenbrunn et al. (2013) investigated the binding of indole-6-carboxylic acid in the flap of HIV protease, showing that small molecule regulation can favor a closed conformation of the enzyme. This study underscores the significance of indole derivatives in influencing protein conformation and function, potentially applicable to this compound (Tiefenbrunn et al., 2013).
特性
IUPAC Name |
1-(3-aminopropyl)indole-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c13-5-1-6-14-7-4-9-8-10(12(15)16)2-3-11(9)14;/h2-4,7-8H,1,5-6,13H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQYWUODRZQXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCCN)C=C1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine
1247704-54-6

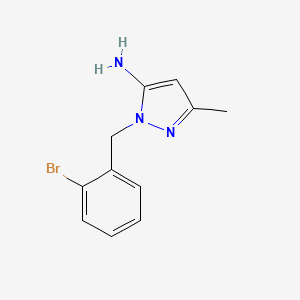
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2694867.png)

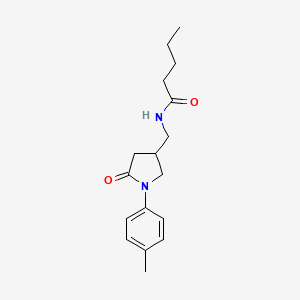
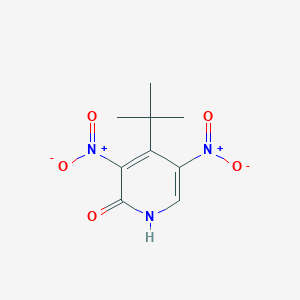
![4-chloro-1-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2694873.png)
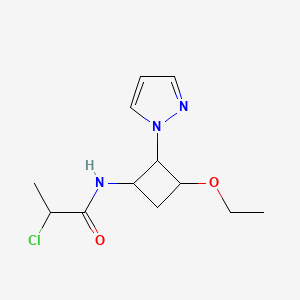
![1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2694878.png)
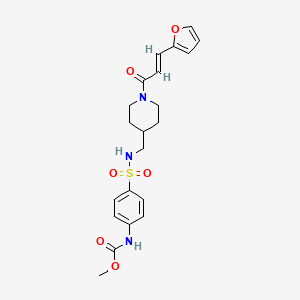
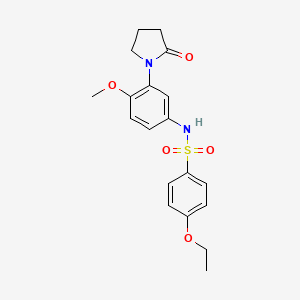
![N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2694882.png)
